molecular formula C11H12O B3385988 [4-(but-3-yn-1-yl)phenyl]methanol CAS No. 690264-16-5

[4-(but-3-yn-1-yl)phenyl]methanol

Cat. No.: B3385988
CAS No.: 690264-16-5
M. Wt: 160.21 g/mol
InChI Key: DIXFBKMHPRWHAT-UHFFFAOYSA-N
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Description

[4-(But-3-yn-1-yl)phenyl]methanol is an organic compound with the molecular formula C11H12O. It is a versatile small molecule scaffold used in various chemical syntheses and research applications. The compound features a phenyl ring substituted with a but-3-yn-1-yl group and a methanol group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(but-3-yn-1-yl)phenyl]methanol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.

    Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound.

    Reduction: The aldehyde group of the intermediate is reduced using sodium borohydride (NaBH) in methanol to obtain the alcohol.

    Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Introduction of But-3-yn-1-yl Group:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically follows similar steps as described above, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[4-(But-3-yn-1-yl)phenyl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Sodium borohydride (NaBH) and lithium aluminum hydride (LiAlH) are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br) and sulfuric acid (HSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

[4-(But-3-yn-1-yl)phenyl]methanol has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(but-3-yn-1-yl)phenyl]methanol involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in different chemical reactions. For example, the phenyl ring can undergo electrophilic aromatic substitution, while the methanol group can engage in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a similar but-3-yn-1-yl group.

    4-Bromo-1H-indole: The starting material for the synthesis of [4-(but-3-yn-1-yl)phenyl]methanol.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a phenyl ring, but-3-yn-1-yl group, and methanol group makes it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

(4-but-3-ynylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h1,5-8,12H,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXFBKMHPRWHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304324
Record name 4-(3-Butyn-1-yl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690264-16-5
Record name 4-(3-Butyn-1-yl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690264-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Butyn-1-yl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(but-3-yn-1-yl)phenyl]methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

8.5 g (61.5 mmol) K2CO3 are added to a solution of 5.0 g (30.4 mmol) 3-(4-hydroxymethyl-phenyl)-propionaldehyde in 100 mL MeOH and then a solution of 7.0 g (36.4 mmol) dimethyl (1-diazo-2-oxo-propyl)-phosphonate in 50 mL MeOH is added dropwise and stirred for 3 h at RT. The reaction mixture is diluted with 200 mL EtOAc, washed with 80 mL saturated NaHCO3 solution, the aqueous phase extracted with 100 mL EtOAc and the combined organic phases are dried over Na2SO4. After the desiccant and solvent have been eliminated the residue is purified by chromatography on silica gel (cyc/EtOAc 3:1).
Name
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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